molecular formula C14H11N3S B3745454 N-phenyl-4-(3-thienyl)-2-pyrimidinamine

N-phenyl-4-(3-thienyl)-2-pyrimidinamine

Cat. No. B3745454
M. Wt: 253.32 g/mol
InChI Key: XATYJVZHWHORMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-(3-thienyl)-2-pyrimidinamine, also known as PTA, is a compound that has been extensively studied for its potential use in scientific research. PTA is a heterocyclic compound that contains a pyrimidine ring with a phenyl and thienyl substituent. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

N-phenyl-4-(3-thienyl)-2-pyrimidinamine has been shown to bind to a specific site on the protein, which can lead to a variety of biochemical and physiological effects. This binding can cause changes in the conformation of the protein, which can affect its function. N-phenyl-4-(3-thienyl)-2-pyrimidinamine has also been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism.
Biochemical and Physiological Effects:
N-phenyl-4-(3-thienyl)-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of cellular metabolism. These effects have been shown to be beneficial in a variety of disease states, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-phenyl-4-(3-thienyl)-2-pyrimidinamine has several advantages for use in lab experiments, including its high potency and specificity for certain proteins. However, N-phenyl-4-(3-thienyl)-2-pyrimidinamine also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.

Future Directions

There are many potential future directions for research on N-phenyl-4-(3-thienyl)-2-pyrimidinamine, including the development of new drugs and therapies for a variety of diseases. Other potential directions include the study of N-phenyl-4-(3-thienyl)-2-pyrimidinamine's effects on other proteins and the development of new methods for its synthesis and handling. Overall, N-phenyl-4-(3-thienyl)-2-pyrimidinamine is a valuable tool for scientific research, with many potential applications in the future.

Scientific Research Applications

N-phenyl-4-(3-thienyl)-2-pyrimidinamine has been used in a variety of scientific research applications, including the study of protein-protein interactions. N-phenyl-4-(3-thienyl)-2-pyrimidinamine has been shown to bind to a specific site on the protein, which can be used to study the interaction between the protein and other molecules. This has led to the development of new drugs and therapies for a variety of diseases.

properties

IUPAC Name

N-phenyl-4-thiophen-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c1-2-4-12(5-3-1)16-14-15-8-6-13(17-14)11-7-9-18-10-11/h1-10H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATYJVZHWHORMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(thiophen-3-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.